Ethyl Ursodeoxycholate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

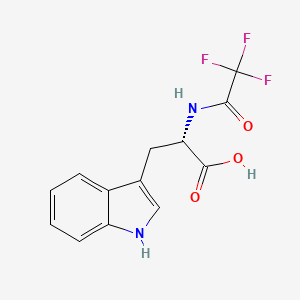

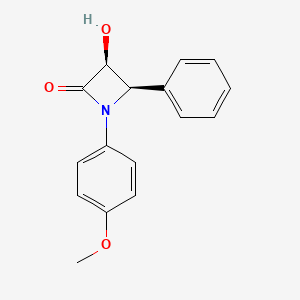

Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid (UDCA), also known as ursodiol . UDCA is a secondary bile acid, produced in humans and most other species from metabolism by intestinal bacteria . It is synthesized in the liver in some species, and was first identified in bile of bears of genus Ursus, from which its name derived . In purified form, it has been used to treat or prevent several diseases of the liver or bile ducts .

Synthesis Analysis

The synthesis of Ethyl Ursodeoxycholate can be achieved from Ethanol and Ursodeoxycholic acid .

Molecular Structure Analysis

The molecular formula of Ethyl Ursodeoxycholate is C26 H44 O4 . The molecular weight is 420.625 .

Chemical Reactions Analysis

Ursodeoxycholic acid (UDCA) has low oral bioavailability and pH-dependent solubility and permeability . Thus, a pH-modified extended-release formulation of UDCA was developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent .

Mecanismo De Acción

Ursodeoxycholic acid helps regulate cholesterol by reducing the rate at which the intestine absorbs cholesterol molecules while breaking up micelles containing cholesterol . The drug reduces cholesterol absorption and is used to dissolve (cholesterol) gallstones in patients who want an alternative to surgery .

Direcciones Futuras

Ursodeoxycholate (UDCA) has been used to treat different hepatobilliary disorders . The activity of Ursodeoxycholate is achieved through a decrease in secretion of cholesterol in bile . Therefore, future research may focus on improving the solubility and dissolution profile of UDCA, which could effectively increase the oral bioavailability of UDCA .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Ursodeoxycholate involves the esterification of Ursodeoxycholic acid with ethanol using a catalyst.", "Starting Materials": [ "Ursodeoxycholic acid", "Ethanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Ursodeoxycholic acid and ethanol in a round-bottom flask", "Add a catalyst (e.g. sulfuric acid) to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the product using anhydrous sodium sulfate", "Purify the product using column chromatography or recrystallization" ] } | |

Número CAS |

69519-36-4 |

Nombre del producto |

Ethyl Ursodeoxycholate |

Fórmula molecular |

C₂₆H₄₄O₄ |

Peso molecular |

420.63 |

Sinónimos |

(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester; Ursodeoxycholic Acid Ethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)

![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)